molecular formula C17H20N6O B2833765 N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105223-82-2

N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2833765
CAS No.: 1105223-82-2
M. Wt: 324.388
InChI Key: GSXSDWKERPODQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine-diamine derivative featuring a tetrahydrofuran-2-ylmethyl group at the N6 position and a p-tolyl (para-methylphenyl) group at the N4 position. This scaffold is widely explored in medicinal chemistry for kinase inhibition (e.g., JAK3, Tyk2) and epigenetic targets (e.g., PRMT5) . Its structural flexibility allows for modifications that influence potency, selectivity, and pharmacokinetics.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-11-4-6-12(7-5-11)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H3,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXSDWKERPODQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key applications include:

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds structurally similar to N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have shown effectiveness against various cancer cell lines such as K562 and MCF-7 .
  • Antimicrobial Properties :
    • The compound's structure allows it to exhibit antimicrobial effects. Studies have documented the activity of related compounds against bacterial strains and fungi, suggesting potential use as an antimicrobial agent .
  • Enzyme Inhibition :
    • The ability of pyrazolo-pyrimidines to act as enzyme inhibitors has been well-documented. Specifically, they may inhibit kinases involved in cellular signaling pathways, which is crucial for treating diseases characterized by aberrant cell growth .

Synthetic Methodologies

The synthesis of N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine involves several steps that can be optimized for yield and efficiency:

  • Starting Materials :
    • The synthesis typically begins with readily available precursors such as tetrahydrofuran derivatives and substituted anilines.
  • Reaction Conditions :
    • Common methodologies include cyclization reactions under acidic or basic conditions, allowing the formation of the pyrazolo-pyrimidine framework. Recent advancements have introduced microwave-assisted synthesis to enhance reaction rates and yields .

Case Studies

Several studies have demonstrated the practical applications of this compound in various fields:

  • Cancer Research :
    • In a study published by the Chemical Society of Ethiopia, derivatives were synthesized and tested for anticancer activity against MCF-7 cells. Results indicated significant inhibition of cell proliferation, with some compounds inducing apoptosis in cancer cells .
  • Antimicrobial Studies :
    • A recent investigation focused on the antimicrobial properties of pyrazolo-pyrimidine derivatives found that certain modifications enhanced activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
  • Enzyme Inhibition :
    • A patent application detailed the use of similar compounds as inhibitors of receptor tyrosine kinases, which are critical in cancer progression and other diseases. The findings suggest that these compounds could serve as lead candidates for drug development targeting specific kinase pathways .

Mechanism of Action

The mechanism of action of N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Substitution Analysis

The table below compares key analogs of pyrazolo-pyrimidine-diamine derivatives, emphasizing substituent effects on activity:

Compound Name / ID N4 Substituent N6 Substituent Biological Target Key Findings Reference
Target Compound p-Tolyl Tetrahydrofuran-2-ylmethyl Not explicitly stated Likely designed for kinase inhibition; THF substitution may reduce potency vs. furan analogs .
PR5-LL-CM01 (CAS 1005307-86-7) 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl PRMT5 inhibitor Demonstrated anti-tumor activity; dimethylaminoethyl enhances solubility .
7_3d3 () Not specified Halogenated benzene JAK3 inhibitor IC50 = 0.4 µM (most potent in series); bulky hydrophobic groups boost activity .
GLPG3667 (Compound 23) Complex heterocycle* Pyrimidine-4,6-diamine Tyk2 inhibitor High purity (>99%); ATP-competitive with selectivity over JAK1/2 .
7_2d10 () Not specified Tetrahydrofuran-2-ylmethyl Kinase inhibitor Lower potency than furan analog (7); THF reduces hydrophobicity .
N4-(3-Chloro-4-methylphenyl) analog 3-Chloro-4-methylphenyl Ethyl or methyl Not specified Chlorine enhances electron-withdrawing effects; potential for improved binding .

*GLPG3667’s N4 substituent: 5-(2-fluoro-6-methyl-4-(methylsulfonyl)phenoxy)-3-methylimidazo[4,5-b]pyridin-7-yl.

Key Insights from Comparative Data

Substituent Effects on Potency :

  • Bulky Hydrophobic Groups : The halogenated benzene in 7_3d3 (IC50 = 0.4 µM) highlights the importance of large hydrophobic N6 substituents for enhancing JAK3 affinity . In contrast, the target compound’s THF-methyl group may reduce potency due to lower hydrophobicity or conformational constraints.
  • Electron-Donating vs. Withdrawing Groups : The p-tolyl group (electron-donating) at N4 in the target compound may improve membrane permeability compared to electron-withdrawing groups like 3-chloro-4-methylphenyl in analogs .

Selectivity and Toxicity :

  • Furan vs. THF : Replacing furan with tetrahydrofuran (7_2d10) decreased potency, possibly due to reduced planarity or hydrogen-bonding capacity . However, THF derivatives may offer metabolic stability advantages.
  • Toxicity Considerations : Substituting furan with phenyl (7_2d11) induced toxicity, underscoring the need for balanced hydrophobicity in substituent design .

Target Engagement: PRMT5 Inhibition: PR5-LL-CM01’s 3,4-dimethylphenyl and dimethylaminoethyl groups enable PRMT5 inhibition, suggesting the target compound’s p-tolyl and THF-methyl groups could be optimized for similar epigenetic targets . Kinase Selectivity: GLPG3667’s complex N4 substituent confers Tyk2 selectivity, while JAK3-selective analogs () rely on pyrimidine-diamine scaffolds with tailored substitutions .

Biological Activity

N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N6OC_{23}H_{24}N_{6}O with a molecular weight of 400.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H24N6O
Molecular Weight400.5 g/mol
CAS Number946265-19-6

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:

  • Anticancer Activity : These compounds have been shown to inhibit the proliferation of cancer cells by targeting specific kinases and receptors involved in tumor growth. For instance, derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating significant anti-proliferative effects against A549 and HCT-116 cancer cell lines .
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as increasing the BAX/Bcl-2 ratio and arresting the cell cycle at critical phases (S and G2/M) which is crucial for cancer treatment .

In Vitro Studies

  • EGFR Inhibition : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their efficacy against wild-type and mutant EGFR. Compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant, indicating potent inhibitory activity .
  • Anti-Proliferative Effects : Compounds were evaluated for their anti-proliferative activities with notable results:
    • Compound 12b : IC50 values of 8.21 µM (A549) and 19.56 µM (HCT-116).
    • Compounds 8 and 10 also exhibited promising anti-cancer properties but were less potent than 12b .

Mechanistic Insights

Flow cytometric analyses revealed that compound 12b not only induced apoptosis but also caused significant cell cycle arrest in cancer cells. This dual action makes it a candidate for further development as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, starting with the pyrazolo[3,4-d]pyrimidine core and introducing substituents via coupling reactions. Key steps include:

  • Pd-catalyzed cross-coupling for aromatic substitutions (e.g., Suzuki-Miyaura) .
  • Microwave-assisted synthesis to reduce reaction times and improve yields .
  • Green chemistry principles (e.g., solvent-free conditions or water as a solvent) to minimize waste .
  • Use of polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity .
  • X-ray crystallography (using SHELX software for refinement) for absolute configuration determination .
  • HPLC with UV detection to monitor reaction progress and isolate by-products .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial screening of its anticancer potential?

  • Kinase inhibition assays (e.g., ADP-Glo™) to assess activity against tyrosine kinases (e.g., JAK3, Bcr-Abl) .
  • Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) .

Q. How do oxidation and reduction reactions affect the functional groups of this compound?

  • Oxidation (e.g., H₂O₂/KMnO₄) targets aromatic rings, forming quinones or hydroxylated derivatives, which may alter bioactivity .
  • Reduction (e.g., LiAlH₄) converts nitriles to amines or reduces double bonds, impacting solubility and target interactions .
  • Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended to assess degradation pathways .

Q. What are the common by-products formed during synthesis, and how can chromatographic methods separate them?

  • Unreacted intermediates (e.g., dichloropyrimidine) and isomeric impurities are common.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves these by-products .
  • Preparative TLC with silica gel and ethyl acetate/hexane mixtures can isolate small-scale impurities .

Advanced Research Questions

Q. How does the substitution pattern at N4 and N6 positions influence kinase inhibitory activity?

  • N4-(p-tolyl) : Enhances hydrophobic interactions with kinase ATP-binding pockets .
  • N6-((tetrahydrofuran-2-yl)methyl) : Introduces stereoelectronic effects, improving selectivity for JAK3 over JAK2 (docking studies show 10-fold selectivity) .
  • QSAR models suggest electron-donating groups at N4 increase potency, while bulky N6 substituents reduce off-target effects .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

  • Orthogonal assays (e.g., biochemical vs. cellular kinase assays) to confirm target engagement .
  • Cell-line-specific variability : Test across multiple lines (e.g., primary vs. immortalized cells) to account for genetic background differences .
  • Metabolic stability assays (e.g., liver microsomes) to identify if rapid degradation explains inconsistent results .

Q. How can computational modeling guide the optimization of selectivity for specific kinases?

  • Molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB: 4OHU for JAK3) predicts binding modes .
  • MD simulations (e.g., GROMACS) assess dynamic interactions, such as hydrogen bonding with hinge regions .
  • Free-energy perturbation (FEP) calculates ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. What experimental approaches validate hypothesized allosteric binding modes?

  • X-ray crystallography of compound-kinase complexes to identify non-ATP-binding site interactions .
  • Mutagenesis studies (e.g., alanine scanning) to confirm critical residues in allosteric pockets .
  • Surface plasmon resonance (SPR) measures binding kinetics in the presence of ATP competitors .

Q. What considerations are critical for designing SAR studies to enhance solubility without compromising activity?

  • Polar substituents : Introduce -OH or -NH₂ groups at non-critical positions (e.g., pyrimidine C2) .
  • Prodrug strategies : Mask hydrophobic groups with phosphate or PEGylated moieties .
  • Salt formation : Hydrochloride or mesylate salts improve aqueous solubility for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.